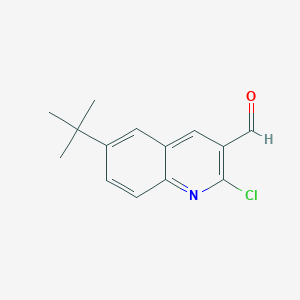

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

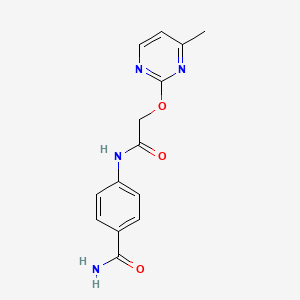

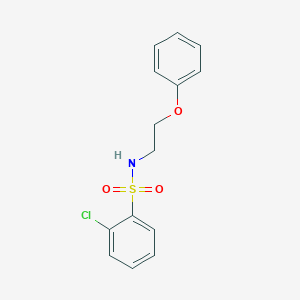

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for research purposes .

Synthesis Analysis

The synthesis of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde and related compounds often involves the Vilsmeier-Haack reaction . The chlorine atoms at position 2 of the quinolines can be substituted with various nucleophiles by refluxing 2-chloro-6-fluoroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde in N,N-dimethylformamide in a basic medium .Molecular Structure Analysis

The molecular structure of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde includes a quinoline ring system . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehyde, a related compound, undergoes substitution reactions at its 2-chloro position . For example, it can react with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere, yielding 2-(phenylethynyl) quinoline-3-carbaldehydes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Recent studies have focused on the synthesis and chemical properties of 2-chloroquinoline-3-carbaldehyde and related analogs, including 6-tert-butyl-2-chloroquinoline-3-carbaldehyde. These compounds are key in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Such compounds have been extensively evaluated for their biological relevance and synthetic applications, illustrating their importance in chemical research (Hamama et al., 2018).

Biological Significance and Applications

The chemistry of 2-chloroquinoline-3-carbaldehydes has gained considerable attention due to its synthetic and effective biological importance. Derivatives synthesized from these compounds, such as N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine, may have implications in preventing complications of cancers as potential human AKT1 inhibitors (Ghanei et al., 2016).

Application in Material Science

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde and its derivatives also find applications in material science. For instance, they are used in the synthesis of polynuclear lanthanide complexes, demonstrating their potential in developing new materials with specific magnetic and electronic properties (Jäschke et al., 2017).

Corrosion Inhibition Properties

Another significant application of this class of compounds is in corrosion inhibition. Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde, have been studied for their excellent inhibition properties on metal surfaces, particularly in protecting against dissolution in hydrochloric acid solutions. This highlights their potential in industrial applications for metal protection and maintenance (Lgaz et al., 2017).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of 2-chloroquinoline-3-carbaldehyde derivatives have also been extensively studied. These compounds exhibit potent activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents. Additionally, they have shown moderate antioxidant activity, indicating their relevance in pharmaceutical research and development (Zeleke et al., 2020).

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential biological activities . For instance, the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities is a potential area of research . Additionally, the development of novel drug compounds could be another direction, given the bioactivity of quinoline motifs .

Propiedades

IUPAC Name |

6-tert-butyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-17)13(15)16-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGMPVBHMWSQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)